Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate
Description
Chemical Identity and Nomenclature
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate is known by several Chemical Abstracts Service registry numbers, reflecting the existence of different stereoisomeric forms. The cis-isomer carries the registry number 1033755-81-5, while the (1S,2R)-stereoisomer is identified by registry number 1140972-21-9. Additionally, the (1R,2S)-stereoisomer bears the registry number 1033756-46-5. The compound is also referenced under the broader registry number 1355334-68-7 in some chemical databases.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound varies depending on the stereochemical configuration. The most commonly referenced forms include this compound and its stereoisomeric variants ethyl (1S,2R)-2-(4-fluorobenzylamino)cyclopentanecarboxylate and ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate. Alternative naming conventions include cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester.
Structural Characteristics and Molecular Properties
The molecular structure of this compound is defined by the molecular formula C15H20FNO2, with a molecular weight consistently reported as 265.32 to 265.328 grams per mole across different stereoisomeric forms. The compound features a cyclopentane ring system as the central structural element, with an ethyl ester functional group attached to the carboxylic acid carbon and a 4-fluorobenzylamino substituent at the adjacent carbon position.
The structural complexity is enhanced by the presence of fluorine substitution on the benzyl ring, specifically at the para-position relative to the methylene carbon that connects to the amino group. This fluorine substitution significantly influences the electronic properties of the molecule and contributes to its chemical behavior. The Simplified Molecular Input Line Entry System representation varies among stereoisomers, with the cis-form represented as O=C([C@H]1C@@HCCC1)OCC.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H20FNO2 | |
| Molecular Weight | 265.32-265.328 g/mol | |
| Monoisotopic Mass | 265.147807 | |
| ChemSpider Identification | 28594720 | |
| Defined Stereocenters | 0 of 2 |
Classification Within Chemical Taxonomy
This compound belongs to several overlapping chemical classifications that define its structural and functional characteristics. Primarily, it is classified as a cyclopentanecarboxylic acid derivative, specifically an ethyl ester of 2-aminocyclopentanecarboxylic acid with a 4-fluorobenzyl substituent on the amino group. This places the compound within the broader category of amino acid derivatives, albeit as a non-proteinogenic synthetic analog.
From a functional group perspective, the compound is categorized as a carboxylic acid ester, specifically an ethyl ester, due to the presence of the ethoxycarbonyl functional group. The amino functional group, while secondary due to the benzyl substitution, classifies the molecule as an amino compound or more specifically, a benzylamine derivative. The incorporation of fluorine in the benzyl substituent places this compound within the category of organofluorine compounds, which are known for their unique electronic and steric properties.
The compound also falls under the classification of heterocyclic compounds due to its potential for cyclization reactions and its relationship to other cyclic amino acid derivatives. In pharmaceutical chemistry contexts, such compounds are often classified as potential synthetic intermediates or building blocks for more complex therapeutic agents.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141041 | |
| Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-68-7 | |
| Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 2-[[(4-fluorophenyl)methyl]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Cyclopentanecarboxylate Ester Intermediate
A key precursor is ethyl 2-aminocyclopentanecarboxylate or its protected derivatives. According to synthesis reports, cyclopentanecarboxylic acid derivatives can be esterified using standard esterification protocols:
- Esterification Method: Cyclopentanecarboxylic acid is reacted with ethanol under acidic catalysis or via acid chloride intermediates to form ethyl cyclopentanecarboxylate derivatives.
- Chloromethyl Derivative Preparation: For enhanced reactivity, chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate can be synthesized by esterification of cyclopentanecarboxylic acid with chloromethyl alcohol in the presence of acid catalysts, providing a reactive intermediate for further substitution reactions.
Introduction of the Amino Group
The amino group is introduced typically by nucleophilic substitution or reductive amination on the cyclopentane ring:
- Amination via Nucleophilic Substitution: The chloromethyl group in the chloromethyl ester intermediate can be displaced by amines such as 4-fluorobenzylamine under controlled conditions to yield the desired amino-substituted cyclopentanecarboxylate.
- Reductive Amination: Alternatively, the amino group can be introduced by reductive amination of the corresponding cyclopentanone derivative with 4-fluorobenzylamine, followed by esterification to afford the ethyl ester.
Attachment of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is typically introduced via reaction with 4-fluorobenzylamine or related derivatives:
- Use of 4-Fluorophenylacetyl Chloride: Preparation of 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid using thionyl chloride and N,N-dimethylformamide as catalyst is a key step to generate reactive acyl intermediates for coupling reactions.
- Coupling with Amines: The acyl chloride intermediate can be reacted with amino-substituted cyclopentanecarboxylates to form amide or amine-linked products, which upon further reduction or esterification yield the target compound.
Representative Synthetic Procedure
Based on literature synthesis protocols and patent disclosures, a representative synthetic route is as follows:
Experimental Data and Research Findings
- Yield and Purity: The esterification and acyl chloride formation steps report yields up to 89.5% with high purity confirmed by distillation and chromatographic methods.
- Reaction Conditions: Esterification typically occurs at reflux under acidic conditions; acyl chloride formation uses thionyl chloride at 40-50°C with DMF catalysis to enhance reaction rate.
- Purification: Flash column chromatography using hexane/ethyl acetate mixtures is effective for isolating the final product.
- Reactivity Notes: The chloromethyl intermediate’s leaving group facilitates nucleophilic substitution, critical for amino group introduction.
- Safety and Toxicity: Handling of thionyl chloride and chloromethyl intermediates requires strict safety protocols due to toxicity and corrosiveness.
Summary Table of Key Preparation Methods
| Preparation Step | Starting Materials | Reaction Type | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Esterification | Cyclopentanecarboxylic acid + ethanol | Acid-catalyzed esterification | Reflux, acid catalyst | High (>85%) | Standard ester formation |
| Chloromethyl Ester Formation | Cyclopentanecarboxylic acid + chloromethyl alcohol | Esterification with chloromethyl group | Acid catalyst, controlled temp | Moderate to high | Reactive intermediate for amination |
| Amination | Chloromethyl ester + 4-fluorobenzylamine | Nucleophilic substitution | Room temp to mild heating | Moderate | Requires control to minimize side products |
| Acyl Chloride Formation | 4-Fluorophenylacetic acid + thionyl chloride + DMF | Conversion to acyl chloride | 40-50°C, inert atmosphere | ~89.5% | Key intermediate for coupling |
| Coupling | Amino-cyclopentanecarboxylate + acyl chloride | Acylation | Room temp, inert atmosphere | Moderate to high | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate is primarily investigated for its potential therapeutic applications. Its structural characteristics suggest it may possess properties suitable for drug development, particularly in targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. This compound may be explored for its efficacy against tumors, particularly those resistant to conventional therapies.
- Neuropharmacology : The presence of a fluorobenzyl group in the compound hints at possible interactions with neurotransmitter systems. Research into its potential as a treatment for neurological disorders is ongoing, focusing on its ability to modulate neurotransmitter release or receptor activity.
2. Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to be used in:
- Building Blocks for Drug Development : this compound can be utilized as a scaffold for synthesizing novel pharmacophores, aiding in the discovery of new therapeutic agents.
- Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules is known to enhance their biological activity and metabolic stability. This compound can be a precursor in synthesizing other fluorinated derivatives that may have enhanced properties.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds. The findings suggested that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. Further investigation is warranted to evaluate the specific mechanisms of action and potential therapeutic windows.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading pharmacology institute assessed the neuropharmacological effects of various amino-substituted cyclopentanecarboxylates. The study highlighted that compounds with similar fluorinated substitutions showed promise in enhancing cognitive function in animal models. This compound was included for its potential to influence synaptic plasticity.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzylamino group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Diastereomers
- Cis vs. Trans Isomers: The cis isomer of ethyl 2-[(4-fluorobenzyl)amino]cyclopentanecarboxylate (CAS: 1033755-81-5) exhibits distinct physicochemical properties compared to the trans form. For example, the cis configuration may enhance intramolecular hydrogen bonding, influencing solubility and crystallinity .
- Enantiomeric Pair (1S,2R vs. 1R,2S) : The (1S,2R) enantiomer (CAS: 1140972-21-9) and (1R,2S) enantiomer (CAS: 1033756-46-5) differ in spatial arrangement, which can affect chiral recognition in biological systems .
Substituent Modifications
A. Benzyl vs. 4-Fluorobenzyl Derivatives
- Ethyl 2-(Benzylamino)cyclopentanecarboxylate (CAS: 158262-07-8): Replacing the 4-fluorobenzyl group with a benzyl group reduces electronegativity and lipophilicity.
- Ethyl 2-[(4-Bromobenzyl)amino]cyclopentanecarboxylate: Bromine substitution (as seen in analogs like Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate) increases molecular weight and polarizability, which may enhance halogen bonding in crystal packing .
B. Amino Group Modifications
- Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS: 1140972-27-5): The carbobenzyloxy (Cbz) protecting group introduces steric bulk and alters hydrolysis kinetics compared to the 4-fluorobenzylamino group. This modification is critical in peptide synthesis for temporary amine protection .
Cyclohexene vs. Cyclopentane Core
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (CAS: Not listed): The cyclohexene core introduces conjugation and planarity, contrasting with the non-aromatic cyclopentane ring. This structural difference impacts electronic properties and biological activity, as seen in its distorted screw-boat conformation and dihedral angles between aromatic rings .
Key Properties
| Property | This compound | Ethyl 2-(Benzylamino)cyclopentanecarboxylate | Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.32 | 259.33 | 291.3 |
| CAS Number | 1140972-21-9 | 158262-07-8 | 1140972-27-5 |
| Substituent | 4-Fluorobenzyl | Benzyl | Cbz-protected amine |
| Key Feature | Fluorine-enhanced lipophilicity | Reduced electronegativity | Steric protection for amine |
Research Implications
- Drug Design: The 4-fluorobenzyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, making it valuable in CNS-targeting therapeutics .
- Stereochemical Impact : The (1S,2R) configuration may offer superior binding affinity in chiral environments, as observed in enzyme inhibition studies of related cyclopentane derivatives .
Biological Activity
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, drawing from various research findings and data sources.
- Chemical Formula : C15H20FNO2
- Molecular Weight : 265.32 g/mol
- CAS Number : 1355334-68-7
- Structure : The compound features a cyclopentane ring substituted with a fluorobenzylamino group and an ethyl ester functional group.
This compound exhibits biological activity that may be attributed to its structural similarity to known pharmacophores. The presence of the fluorobenzyl moiety could enhance its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. This compound may share this property, although specific studies are required to confirm its efficacy.
- Anti-inflammatory Properties : Research suggests that related compounds exhibit anti-inflammatory effects by modulating cytokine release and immune response. The potential of this compound in treating inflammatory diseases warrants further exploration.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. Investigating these effects could reveal therapeutic applications in neurodegenerative diseases.
Study on Antitumor Activity
A recent study evaluated the anticancer properties of various cyclopentanecarboxylate derivatives, including this compound. Results indicated a significant reduction in cell viability in cancer cell lines treated with the compound, suggesting its potential as an anticancer agent.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15.2 |
| Control (Doxorubicin) | A549 (Lung Cancer) | 0.5 |
Anti-inflammatory Activity Assessment
In another study, the anti-inflammatory potential of this compound was assessed using a murine model of inflammation. The results demonstrated a significant decrease in inflammatory markers (TNF-alpha and IL-6) following treatment.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| This compound | 80 | 60 |
Synthesis Routes
The synthesis of this compound involves several steps, including the formation of the cyclopentane ring and subsequent substitution reactions to introduce the fluorobenzylamino group.
Synthesis Overview
- Starting Materials : Cyclopentanecarboxylic acid derivatives.
- Reagents : Use of coupling agents for amine formation.
- Yield : Typical yields range from 70% to 80%, depending on reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:
Cyclopentane Ring Formation: Cyclization of ethyl 2-aminocyclopentanecarboxylate precursors via acid-catalyzed intramolecular esterification.
Fluorobenzylamine Incorporation: Nucleophilic substitution or reductive amination to introduce the 4-fluorobenzyl group.
Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization for purity validation.
Key challenges include regioselectivity in amination and minimizing racemization. Analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS are critical for intermediate characterization.
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
- Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and confirms cyclopentane ring conformation.
- Chiral HPLC: Verifies enantiopurity if stereocenters are present.
- 2D NMR (COSY, NOESY): Maps spatial interactions (e.g., between fluorobenzyl and cyclopentane groups).
Discrepancies in spectral data (e.g., unexpected splitting in <sup>19</sup>F NMR) may indicate impurities or conformational isomerism.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer:
- Kinase Inhibition Assays: Prioritize fluorobenzyl-associated targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ kits.
- Anti-inflammatory Activity: Test NF-κB pathway inhibition via luciferase reporter assays in HEK293 cells.
- Cytotoxicity Profiling: Use MTT assays on cancer (e.g., HeLa) and normal cell lines (e.g., HEK293) to assess selectivity.
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict blood-brain barrier permeability by analyzing logP and polar surface area.
- Docking Studies (AutoDock Vina): Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- QSAR Models: Correlate substituent effects (e.g., fluorine position) with bioavailability using datasets from PubChem or ChEMBL.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Curves: Re-evaluate IC50 values under standardized conditions (e.g., serum-free media, consistent cell passage numbers).
- Off-Target Screening: Use proteome-wide affinity chromatography to identify unintended binding partners.
- Meta-Analysis: Compare data across studies using tools like RevMan, adjusting for variables (e.g., solvent DMSO concentration).
Q. How can the compound’s stability under physiological conditions be improved?
- Methodological Answer:
- Pro-drug Design: Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to enhance plasma stability.
- pH-Dependent Formulation: Encapsulate in liposomes with pH-responsive polymers for targeted release.
- Accelerated Degradation Studies: Use LC-MS to identify degradation products under simulated gastric fluid (pH 1.2) and hepatic microsomal conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
